5-(4-Methylphenyl)-1,3-oxazole

Description

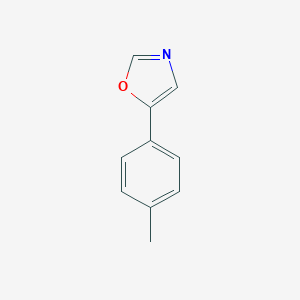

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372297 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143659-19-2 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(4-Methylphenyl)-1,3-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole. This molecule is of interest in medicinal chemistry and materials science due to the prevalence of the oxazole core in various biologically active compounds. This document details a reliable synthetic route, provides specific experimental protocols, and presents a full characterization profile.

Introduction

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a key structural motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The synthesis of specifically substituted oxazoles, such as the 5-aryl-1,3-oxazole derivative this compound, is a significant endeavor in the development of new chemical entities. This guide focuses on a robust and widely utilized synthetic method, the Van Leusen oxazole synthesis, and provides a thorough analysis of the resulting product's physicochemical properties.

Synthesis of this compound

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction proceeds via a [3+2] cycloaddition mechanism.

Reaction Pathway

The synthesis of this compound is achieved through the reaction of p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a methanolic solution. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.

Experimental Protocol: Van Leusen Synthesis

This protocol is adapted from a microwave-assisted synthesis which has been shown to be efficient.[4]

Materials:

-

p-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium phosphate (K₃PO₄)

-

Isopropanol

-

Ethyl acetate (EtOAc)

-

n-Hexane

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Procedure:

-

In a microwave process vial, combine p-tolualdehyde (3 mmol), tosylmethyl isocyanide (3 mmol), and potassium phosphate (6 mmol).

-

Add isopropanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 65 °C with a power of 350 W.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 20% ethyl acetate in n-hexane eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a brown solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been reported for this compound.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Brown solid |

| Melting Point | 59 °C |

| Rf | 0.25 (20% EtOAc/n-hexane) |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.42 | s | 1H | Oxazole H-2 |

| 7.63 | s | 1H | Oxazole H-4 |

| 7.61 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to oxazole) |

| 7.28 | d, J = 8.0 Hz | 2H | Aromatic H (meta to oxazole) |

| 2.33 | s | 3H | Methyl (-CH₃) |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 151.9 | Oxazole C-5 |

| 150.1 | Oxazole C-2 |

| 133.6 | Aromatic C (ipso- to methyl) |

| 130.1 | Aromatic CH (meta to oxazole) |

| 125.2 | Aromatic C (ipso- to oxazole) |

| 124.5 | Aromatic CH (ortho to oxazole) |

| 121.7 | Oxazole C-4 |

| 21.3 | Methyl (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z (EI+) | Assignment |

| 159.10 | [M]⁺ (Molecular ion) |

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity and its identity is confirmed.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Van Leusen reaction. The comprehensive characterization data, including 1H NMR, 13C NMR, and mass spectrometry, provides a clear and verifiable profile for this compound. This information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration and application of this and related oxazole derivatives.

References

Chemical and physical properties of 5-(4-Methylphenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole, is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and a potential mechanism of action for this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, with some sources describing it as a yellow crystalline powder or a brown solid.[1][2] Key identifying and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 143659-19-2[3] |

| Molecular Formula | C₁₀H₉NO[3] |

| SMILES | Cc1ccc(-c2cnco2)cc1[3] |

| InChI Key | VKPVBCSBGBAMCJ-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 159.18 g/mol [3] |

| Melting Point | 59 °C[2] |

| Boiling Point | Data not available |

| Density | Data not available |

| Physical Form | Solid or low-melting solid; Brown solid[2][3] |

| Purity | ≥97%[3] |

| Storage | Sealed in dry, room temperature |

Spectroscopic Data

The structural characterization of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.42 | s | 1H, Oxazole ring proton |

| 7.63 | s | 1H, Oxazole ring proton |

| 7.61 | d, J = 8.4 Hz | 2H, Aromatic protons (p-tolyl) |

| 7.28 | d, J = 8.0 Hz | 2H, Aromatic protons (p-tolyl) |

| 2.33 | s | 3H, Methyl protons (-CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a microwave-assisted synthesis study.[2]

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Van Leusen oxazole synthesis being a common and efficient route. This method involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Synthesis of this compound via Microwave-Assisted Van Leusen Reaction

This protocol is adapted from a reported microwave-assisted synthesis of 5-aryl-oxazoles.[2]

Materials:

-

p-Tolualdehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium phosphate (K₃PO₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Microwave reactor

Procedure:

-

To a microwave reaction vessel, add p-tolualdehyde (3 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and potassium phosphate (K₃PO₄) (3 mmol).

-

Add methanol as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 60 °C with a power of 280 W.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (20:80 v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a brown solid.

Diagram of Experimental Workflow:

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, the broader class of 5-alkyl-1,3-oxazole derivatives has been identified as antagonists of the P2Y12 receptor.[4] The P2Y12 receptor is a G-protein-coupled receptor (GPCR) crucial for platelet activation and aggregation, making it a significant target for antiplatelet therapies.[5][6]

P2Y12 Receptor Signaling Pathway and Potential Antagonism

The P2Y12 receptor is activated by adenosine diphosphate (ADP). Its activation initiates an intracellular signaling cascade that leads to platelet aggregation. As an antagonist, this compound would likely inhibit this pathway.

Diagram of P2Y12 Receptor Signaling Pathway and Antagonism:

References

- 1. labware-shop.com [labware-shop.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

A Technical Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)-1,3-oxazole

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 5-(4-methylphenyl)-1,3-oxazole based on established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | H-2 (oxazole) |

| ~7.5 - 7.7 | d | 2H | H-2', H-6' (aryl) |

| ~7.2 - 7.4 | d | 2H | H-3', H-5' (aryl) |

| ~7.1 - 7.3 | s | 1H | H-4 (oxazole) |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 152 | C-2 (oxazole) |

| ~148 - 150 | C-5 (oxazole) |

| ~138 - 140 | C-4' (aryl) |

| ~129 - 130 | C-3', C-5' (aryl) |

| ~125 - 127 | C-1' (aryl) |

| ~124 - 126 | C-2', C-6' (aryl) |

| ~120 - 122 | C-4 (oxazole) |

| ~21 - 22 | -CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1580 | Medium | C=N stretch (oxazole ring) |

| 1550 - 1450 | Strong | C=C stretch (aromatic and oxazole rings) |

| 1150 - 1050 | Strong | C-O-C stretch (oxazole ring) |

| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M - CHO]⁺ |

| 116 | Medium | [M - CH₃CN]⁺ or [C₉H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous. If any solid remains, filter the solution or carefully pipette the supernatant into a clean, undamaged 8-inch NMR tube.[1]

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is typically used.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure salt plate/KBr pellet).

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile solid like this, GC-MS is a suitable technique.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4] This method provides a detailed fragmentation pattern that is useful for structural elucidation.

-

Electrospray Ionization (ESI): A gentler ionization technique, often used with LC-MS, where the sample is ionized from a liquid solution. This method typically results in less fragmentation and a prominent molecular ion peak (e.g., [M+H]⁺).

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3][5][6]

-

Detection: An electron multiplier or similar detector records the abundance of each ion.[3][6] The resulting mass spectrum is a plot of relative ion abundance versus m/z.[3]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Biological Potential of 5-(4-Methylphenyl)-1,3-oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with 5-(4-methylphenyl)-1,3-oxazole derivatives and related compounds. The 1,3-oxazole ring is a key heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties.[1][2] Derivatives of this core structure are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide summarizes the available quantitative data, details key experimental protocols for biological evaluation, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Synthesis of 2,5-Disubstituted-1,3-oxazoles

The synthesis of 2,5-disubstituted oxazoles, including those with a 5-(4-methylphenyl) group, can be achieved through various established methods. One common approach involves the palladium-catalyzed cross-coupling of N-propargylamides with aryl iodides, followed by in-situ cyclization.[5] Another versatile method is the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole intermediate at the C-5 position, creating a carbanion that can react with a range of electrophiles. The subsequent nucleophilic displacement of the sulfonyl group allows for the introduction of a second substituent at the C-2 position, providing a general route to 2,5-disubstituted-1,3-oxazoles.[6][7]

A plausible workflow for the synthesis and subsequent biological screening of these derivatives is outlined below.

Anticancer Activity

While specific data for this compound derivatives are limited, the broader class of substituted oxazoles has demonstrated significant anticancer potential. For instance, some 2,5-disubstituted oxazole derivatives have been evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.[8] The cytotoxic activity is often quantified by the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values. One mechanism of action for some heterocyclic compounds, including oxadiazole analogs, involves the inhibition of histone deacetylases (HDACs).[9]

Table 1: Anticancer Activity of Representative Oxazole and Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | GI50 | 5.37 µM | [8] |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | TGI | 12.9 µM | [8] |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | LC50 | 36.0 µM | [8] |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI 60 cell lines (mean) | Growth Percent | 96.37% | [10] |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | IC50 | 0.34 - 2.45 µM | [10] |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | A549 (Lung) | IC50 | 0.34 - 2.45 µM | [10] |

Mechanism Highlight: HDAC Inhibition

HDAC inhibitors are a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[11][12] HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses the transcription of tumor suppressor genes like p53 and p21.[11] By inhibiting HDACs, the chromatin remains in a relaxed state, allowing for the expression of these genes, which in turn can halt the cell cycle and trigger programmed cell death (apoptosis).[11]

Antimicrobial Activity

Oxazole derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[2] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13][14]

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis 756 | MIC | 56.2 | [15] |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis ATCC 6683 | MIC | 56.2 | [15] |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans 128 | MIC | 14 | [15] |

| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Escherichia coli ATCC 25922 | MIC | 28.1 | [15] |

| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Pseudomonas aeruginosa ATCC 27853 | MIC | 14 | [15] |

| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Candida albicans 128 | MIC | 14 | [15] |

Anti-inflammatory Activity

Certain oxazole and related 1,3,4-oxadiazole derivatives have shown potential as anti-inflammatory agents.[3][16] A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rats, where the ability of a compound to reduce swelling is measured over time.

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

| Compound/Derivative | Assay | Time Point | % Inhibition of Edema | Reference |

| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine | Carrageenan-induced paw edema | 4 hours | 35.38% | [3] |

| N-(4 phenyl oxazole-2- yl)- benzamide | Carrageenan-induced paw edema | 4 hours | 28.67% | [3] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 4 hours | 45.86% | [3] |

Detailed Experimental Protocols

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

96-well flat-bottom microtiter plates

-

Test compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[19]

-

Solubilization solution (e.g., DMSO, isopropanol, or a solution of 16% SDS in 40% DMF)[21]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells in their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO used for the test compound) and an untreated control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[18][21]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[20]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[17][19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][22]

Materials:

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well round-bottom microtiter plates

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)[22]

-

Spectrophotometer or nephelometer

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first column of wells. This results in a 1:2 dilution. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[22] This creates a gradient of compound concentrations. Column 11 serves as a positive growth control (no compound), and column 12 serves as a sterility control (no inoculum).

-

Inoculum Preparation: Adjust the turbidity of an overnight culture of the microorganism to match a 0.5 McFarland standard.[22] Dilute this standardized suspension in broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14] The growth control well should be turbid, and the sterility control well should be clear. Results can also be read using a plate reader at 600 nm.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are anticipated to exhibit valuable anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of novel drug candidates. Further investigation into the specific biological profile of this compound derivatives and the elucidation of their structure-activity relationships are warranted.

References

- 1. chemmethod.com [chemmethod.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. emerypharma.com [emerypharma.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

5-(4-Methylphenyl)-1,3-oxazole: A Promising Scaffold in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole moiety is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The unique electronic and structural features of the oxazole ring, including its ability to act as a bioisostere for amide and ester functionalities, make it a valuable scaffold in drug design. The introduction of a 4-methylphenyl (p-tolyl) group at the 5-position of the oxazole ring can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and relevant experimental methodologies pertaining to 5-(4-Methylphenyl)-1,3-oxazole and its derivatives, highlighting its potential as a core structure in the development of novel therapeutic agents.

Synthesis of the this compound Core

One of the most widely employed and efficient methods for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen reaction. This reaction involves the condensation of an aldehyde with p-tolylsulfonylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Protocol: Van Leusen Synthesis of this compound

Materials:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

p-Tolylsulfonylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzaldehyde (1.0 equivalent) in methanol.

-

Add p-tolylsulfonylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Figure 1: Workflow for the Van Leusen synthesis of this compound.

Medicinal Chemistry Applications

While specific biological data for the unsubstituted this compound is not extensively reported, numerous studies on its derivatives have demonstrated significant potential in various therapeutic areas, establishing this scaffold as a valuable pharmacophore.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. The incorporation of the p-tolyl group is often associated with enhanced cytotoxic activity.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cell Line(s) | Assay | Endpoint | Result (µM) | Reference |

| 1,3-Oxazol-4-ylphosphonium salts with 2- or 5-(4-methylphenyl) group | NCI-60 Panel | SRB Assay | GI₅₀ (average) | 0.3 - 1.1 | [1] |

| 1,3-Oxazol-4-ylphosphonium salts with 2- or 5-(4-methylphenyl) group | NCI-60 Panel | SRB Assay | TGI (average) | 1.2 - 2.5 | [1] |

| 1,3-Oxazol-4-ylphosphonium salts with 2- or 5-(4-methylphenyl) group | NCI-60 Panel | SRB Assay | LC₅₀ (average) | 5 - 6 | [1] |

GI₅₀: 50% Growth Inhibition; TGI: Total Growth Inhibition; LC₅₀: 50% Lethal Concentration.

Mechanism of Action: Studies on 1,3-oxazol-4-ylphosphonium salt derivatives suggest that a potential mechanism of their anticancer activity involves the disruption of mitochondrial function, which in turn can trigger programmed cell death, or apoptosis.

Figure 2: Proposed mechanism of action for anticancer 5-(p-tolyl)oxazole derivatives.

Antifungal Activity

The azole group, in general, is a cornerstone of antifungal therapy. While data on the parent compound is scarce, derivatives incorporating the 5-(p-tolyl)-1,3-oxazole scaffold have been investigated for their antifungal properties.

Mechanism of Action: A primary target for many azole-based antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical in the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Figure 3: Antifungal mechanism via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) values.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility via methods such as the Van Leusen reaction, coupled with the potent biological activities observed in its derivatives, particularly in the realms of oncology and mycology, underscores its importance. The p-tolyl group appears to be a key feature for enhancing the pharmacological effects of the oxazole core. Further exploration, including the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo evaluations, is warranted to fully unlock the therapeutic potential of this versatile chemical entity. This guide provides a foundational framework for researchers to build upon in their quest for new and effective medicines.

References

Unraveling the Therapeutic Potential of 5-(4-Methylphenyl)-1,3-oxazole: A Technical Guide to a Promising Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The 1,3-oxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on 5-(4-Methylphenyl)-1,3-oxazole, a specific derivative with potential therapeutic applications. While direct, in-depth mechanistic studies on this precise molecule are not extensively available in public literature, this document consolidates the known biological activities of structurally related oxazole compounds. By examining these analogues, we can infer potential mechanisms of action and guide future research into the therapeutic utility of this compound. This guide provides a summary of relevant quantitative data, detailed experimental protocols from analogous studies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this promising chemical scaffold.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects[1]. The this compound structure, characterized by a central oxazole ring substituted with a p-tolyl group at the 5-position, represents a key pharmacophore. While specific research on the mechanism of action of this compound is limited, studies on closely related analogues provide valuable insights into its potential biological targets and pathways. This guide aims to synthesize this information to provide a foundational understanding for researchers and drug development professionals interested in this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects. The primary activities observed in related oxazole derivatives are anti-inflammatory and antibacterial actions.

Anti-inflammatory Activity

A patent for oxazole derivatives, including a compound structurally similar to our topic of interest, namely B-[4-phenyl-5-(4-methylphenyl)oxazol-2-yl] propionic acid, has highlighted their potential as anti-inflammatory agents[2]. The proposed mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Antibacterial Activity

A study on 2-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, a compound with a similar p-tolyl substituent, demonstrated good antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium)[3]. The precise mechanism of antibacterial action for oxadiazole and oxazole derivatives is not fully elucidated but is thought to involve the disruption of bacterial cellular processes.

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, this section presents data from studies on analogous compounds to provide a comparative baseline.

| Compound/Derivative Class | Biological Activity | Assay | Endpoint | Value | Reference |

| B-[4-phenyl-5-(4-methylphenyl)oxazol-2-yl] propionic acid | Anti-inflammatory | Carrageenan-induced edema in rats | % Inhibition | Data not specified in abstract | [2] |

| 2-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Antibacterial | Not specified in abstract | Activity | Good against S. aureus and E. coli | [3] |

| Novel 5-(ω-aryloxyalkyl)oxazole derivatives | BDNF Induction | BDNF production in SK-N-SH cells | EC50 | 7.9 µM (for the most promising compound) | [4] |

Experimental Protocols for Key Experiments

To aid in the design of future studies on this compound, this section details the methodologies for key experiments cited in the literature for related compounds.

Synthesis of 5-(p-Tolyl)oxazole

A facile microwave-assisted synthesis of 5-(p-tolyl)oxazole has been reported[5].

-

Reactants : Aryl-aldehydes and p-toluenesulfonylmethyl isocyanide.

-

Conditions : The reaction is carried out under controlled basic conditions using microwave irradiation.

-

Reaction Monitoring : The formation of the oxazole product can be monitored by proton NMR spectroscopy, observing the disappearance of the vicinal protons of the intermediate oxazoline and the appearance of the characteristic singlet protons of the oxazole ring[5].

-

Characterization : The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry[5].

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

-

Animal Model : Typically rats or mice.

-

Procedure :

-

A pre-dose measurement of the paw volume is taken.

-

The test compound (e.g., a derivative of this compound) is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

In Vitro Antibacterial Susceptibility Testing

Standard methods such as broth microdilution or agar disk diffusion are used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

-

Bacterial Strains : Including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Procedure (Broth Microdilution) :

-

A serial dilution of the test compound is prepared in a multi-well plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target bacterium.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis : The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a general experimental workflow relevant to the study of this compound.

Caption: Potential inhibitory action on the COX pathway.

Caption: A typical workflow for drug discovery.

Conclusion

While direct and comprehensive mechanistic data for this compound remains to be established, the existing literature on structurally related oxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The evidence points towards probable anti-inflammatory and antibacterial activities, making it a compound of significant interest for further research. The synthesis protocols, assay methodologies, and theoretical mechanistic frameworks presented in this guide offer a solid foundation for scientists and researchers to design and execute studies that will fully elucidate the pharmacological profile and therapeutic potential of this compound. Future work should focus on targeted in vitro and in vivo studies to confirm these predicted activities and to precisely identify the molecular targets and signaling pathways involved.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. US3578671A - Oxazoles - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

5-(4-Methylphenyl)-1,3-oxazole: A Comprehensive Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research chemical 5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-Tolyl)oxazole. The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This document details the synthesis, chemical properties, and potential biological applications of this compound, supported by spectroscopic data, detailed experimental protocols, and visualizations of relevant pathways and workflows. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related analogs to provide a robust starting point for further investigation.

Chemical and Physical Properties

This compound is a solid or low-melting solid organic compound. Its chemical structure consists of an oxazole ring substituted with a p-tolyl group at the 5-position.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-(p-Tolyl)oxazole | |

| CAS Number | 143659-19-2 | [1] |

| Physical Form | Solid or low-melting solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in dry, room temperature |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)[3]

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.87 | dt | ArH |

| 7.73 | d | ArH | |

| 7.53–7.39 | m | ArH | |

| 7.28 | d | ArH | |

| Isoxazole Proton | 6.77 | s | isoxazole-H |

| Methyl Protons | 2.40 | s | CH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| C=O (of isoxazole) | 170.5 | |

| C=N (of isoxazole) | 162.8 | |

| Aromatic Carbons | 140.4 | |

| 129.8 | ||

| 129.6 | ||

| 129.1 | ||

| 128.8 | ||

| 126.7 | ||

| 125.6 | ||

| 124.6 | ||

| Isoxazole Carbon | 96.8 | |

| Methyl Carbon | 21.4 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and oxazole rings, as well as C=N and C-O-C stretching vibrations of the oxazole ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (159.18 g/mol ).

Synthesis

The most common and efficient method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen reaction.[3][4][5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

General Experimental Protocol: Van Leusen Oxazole Synthesis[7][8]

This protocol describes a general procedure for the synthesis of 5-aryl-oxazoles.

Materials:

-

p-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH) or another suitable solvent

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Sodium hydrosulfide solution (NaHS)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of a suitable base (e.g., t-BuOK, 2.67 equiv) in THF at -60 °C, add a solution of TosMIC (1.7 equiv) in THF.

-

After stirring for 15 minutes, slowly add a solution of p-tolualdehyde (1.0 equiv) in THF.

-

After 1 hour, add methanol and heat the reaction to reflux for 2 hours.

-

Cool the reaction mixture and dilute with water and diethyl ether.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers and wash sequentially with sodium hydrosulfide solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Microwave-Assisted Synthesis[7]

A microwave-assisted variation of the Van Leusen reaction can significantly reduce reaction times.

Procedure:

-

In a microwave process vial, combine p-tolualdehyde (1 equiv), TosMIC (1 equiv), and potassium phosphate (K₃PO₄, 2 equiv) in isopropanol.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a specified temperature and power for a short duration (e.g., 60 °C, 280 W for 5-10 minutes).

-

After cooling, the reaction mixture can be worked up using standard extraction and purification techniques.

Biological Activities and Potential Applications

While specific quantitative data for the biological activity of this compound is scarce, the oxazole scaffold is a well-established pharmacophore. Derivatives of 1,3-oxazole have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of oxazole derivatives against various cancer cell lines. The presence of aryl groups at the C2 and C5 positions of the oxazole ring has been shown to be important for anticancer activity.

Table of Anticancer Activity of Related Oxazole Derivatives:

| Compound Class | Cancer Cell Lines | Activity (IC₅₀/GI₅₀) | Reference |

| 1,3-Oxazol-4-yltriphenylphosphonium salts | Various | 0.3–1.1 µM (GI₅₀) | [6] |

| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Various | 5.37 µM (Average GI₅₀) | [7] |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogs | A549, SK-OV-3, HCT15 | 7.35-9.40 µg/ml (IC₅₀) | [8] |

Antimicrobial Activity

Oxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Table of Antimicrobial Activity of Related Oxazole Derivatives:

| Compound Class | Microorganism(s) | Activity (MIC) | Reference |

| 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles | E. coli, S. aureus, etc. | 10–1000 µg/mL | [9] |

| 1,3,4-Oxadiazole-based compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 µg/mL | [10] |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

Experimental Protocol: In Vitro COX Inhibition Assay [11][12]

This protocol provides a general method for assessing the COX-2 inhibitory activity of a test compound.

Materials:

-

RAW 264.7 cell line (macrophage-like cells)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Cell culture medium and reagents

-

Griess reagent for nitric oxide (NO) determination or ELISA kit for prostaglandin E₂ (PGE₂) measurement

Procedure:

-

Culture RAW 264.7 cells to an appropriate density.

-

Pre-treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 1 hour).

-

Induce inflammation by stimulating the cells with LPS.

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of inflammatory mediators, such as NO using the Griess assay or PGE₂ using an ELISA kit.

-

Calculate the percentage inhibition of NO or PGE₂ production by the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. However, studies on other oxazole derivatives have been conducted to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] In silico tools can be utilized to predict the pharmacokinetic and physicochemical properties of this compound to guide further experimental studies.[11]

Conclusion

This compound is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While direct biological data for this specific molecule is limited, the extensive research on related oxazole derivatives strongly suggests its potential as a valuable scaffold for the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential mechanisms of action to facilitate further research and drug discovery efforts. Future studies should focus on the comprehensive biological evaluation of this compound to elucidate its specific activities and therapeutic promise.

References

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synergypublishers.com [synergypublishers.com]

- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. mc.minia.edu.eg [mc.minia.edu.eg]

- 13. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(4-Methylphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 5-(p-Tolyl)oxazole[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid or low-melting solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK--[1] |

| LogP | 2.65 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Synthesis

The Van Leusen oxazole synthesis is a well-established and versatile method for the preparation of 5-substituted-1,3-oxazoles.[2][3][4][5] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.

Reaction Scheme:

Figure 2: Van Leusen synthesis of this compound.

Detailed Experimental Protocol (Adapted from a general procedure):

Materials:

-

4-Methylbenzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Heptane

-

Ethyl acetate (AcOEt)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.0 eq).

-

The reaction mixture is stirred at reflux for 2-4 hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | * Aromatic protons (phenyl ring): Doublets in the range of δ 7.2-7.8 ppm. * Oxazole protons: Singlets for H2 and H4 protons of the oxazole ring, typically in the range of δ 7.0-8.5 ppm. * Methyl protons: A singlet around δ 2.4 ppm. |

| ¹³C NMR | * Oxazole carbons: Signals for C2, C4, and C5 of the oxazole ring are expected in the aromatic region, typically between δ 120-160 ppm. * Aromatic carbons (phenyl ring): Multiple signals in the range of δ 125-140 ppm. * Methyl carbon: A signal around δ 21 ppm.[6] |

| FTIR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 * C=N stretching (oxazole): ~1650-1580 * C=C stretching (aromatic): ~1600-1450 * C-O-C stretching (oxazole): ~1100-1020 |

| Mass Spec (m/z) | * Molecular Ion (M⁺): Expected at 159.07. |

Potential Biological Activities

Derivatives of 1,3-oxazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8][9][10][11][12][13][14] While specific studies on this compound are limited, its structural motifs suggest potential for similar activities.

Anticancer Activity

Numerous oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9][10][11][12] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.[15][16][17][18][19]

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Signaling Pathway for Anticancer Activity:

Figure 3: A hypothetical signaling pathway illustrating a potential anticancer mechanism.

Antimicrobial Activity

Oxazole derivatives have also been investigated for their antibacterial and antifungal properties.[14][20][21] The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Susceptibility Testing:

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. Based on the known biological activities of the broader oxazole class, this compound warrants screening for potential anticancer and antimicrobial effects. The experimental protocols provided in this guide offer a starting point for such preclinical evaluations. Further studies are required to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.

References

- 1. chemscene.com [chemscene.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medicopublication.com [medicopublication.com]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 14. Recent developments in azole compounds as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. researchhub.com [researchhub.com]

- 19. atcc.org [atcc.org]

- 20. iajps.com [iajps.com]

- 21. Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

Molecular formula and weight of 5-(4-Methylphenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 5-(4-Methylphenyl)-1,3-oxazole, a heterocyclic aromatic organic compound. The information herein is intended to support research and development activities where this compound is of interest.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1] |

| Synonyms | 5-(p-Tolyl)oxazole | [1][2] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound's nomenclature and its core molecular properties.

Caption: Relationship between compound identity and its key molecular data.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are widely established and not cited here. Researchers should refer to standard analytical chemistry methodologies for specific applications. The characterization of this compound would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity, complementing the mass spectrometry data for molecular weight determination.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole (CAS No. 143659-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole, is a heterocyclic aromatic organic compound with the CAS number 143659-19-2. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development. While specific biological data for this particular derivative is limited in publicly available literature, this document aims to provide a foundational understanding based on its chemical characteristics and the known bioactivities of the broader oxazole class of compounds.

Physicochemical Properties and Characterization Data

This compound is a brown solid with a melting point of 59 °C.[2] Its molecular formula is C₁₀H₉NO, and it has a molecular weight of 159.18 g/mol .[3] The purity of commercially available samples is typically greater than or equal to 97%.[3]

Table 1: Physicochemical and Spectroscopic Data for this compound [2]

| Property | Value |

| CAS Number | 143659-19-2 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Melting Point | 59 °C |

| Appearance | Brown solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.42 (s, 1H), 7.63 (s, 1H), 7.61 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 2.33 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 151.9, 150.1, 133.6, 130.1, 125.2, 124.5, 121.7, 21.3 |

| Mass Spectrometry (m/z, EI⁺) | Calculated for C₁₀H₉NO: 159.06, Found: 159.10 |

Table 2: Computational Chemistry Data [3]

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 26.03 Ų |

| logP | 2.65002 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Synthesis of this compound

A facile and efficient method for the synthesis of this compound is the microwave-assisted Van Leusen oxazole synthesis.[2][4][5] This one-pot, three-component reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis[3]

Reagents and Materials:

-

p-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium phosphate (K₃PO₄)

-

Isopropyl alcohol (IPA)

-

Microwave reactor

-

Standard laboratory glassware for organic synthesis

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask, add p-tolualdehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC) (1.0 equivalent), and 10 mL of isopropyl alcohol (IPA).

-

Add potassium phosphate (K₃PO₄) (2.0 equivalents) to the reaction mixture.

-

Place the reaction vessel in a microwave reactor and irradiate at 65 °C and 350 W for 8 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by silica gel column chromatography to yield this compound.

Reaction Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the oxazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of 1,3-oxazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and other therapeutic agents.[6][7][8][9][10]

The biological activity of oxazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and to participate in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring plays a crucial role in determining the specific pharmacological profile.

For instance, studies on other 2,5-disubstituted oxazoles have shown that the nature of the aryl groups at these positions is critical for anticancer activity.[6] It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.

Logical Relationship for Drug Discovery

Caption: A logical workflow for the development of drug candidates from the this compound scaffold.

Conclusion

This compound is a readily accessible compound through modern synthetic methodologies such as the microwave-assisted Van Leusen reaction. Its well-defined chemical properties and the established biological significance of the oxazole core make it an attractive starting point for further investigation in medicinal chemistry and drug discovery. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related oxazole derivatives. Future studies are encouraged to elucidate the specific biological activities and signaling pathways associated with this compound to fully realize its potential in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. ajrconline.org [ajrconline.org]

- 9. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 10. jddtonline.info [jddtonline.info]

The Oxazole Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active compounds. From potent anticancer agents to essential antibiotics, the unique electronic and structural properties of the oxazole moiety have made it a privileged scaffold in medicinal chemistry and natural product synthesis. This in-depth technical guide provides a comprehensive overview of the discovery and history of oxazole compounds, detailing seminal synthetic methodologies, key milestones in their application, and the evolution of our understanding of their biological significance.

A Historical Overview of Oxazole Synthesis